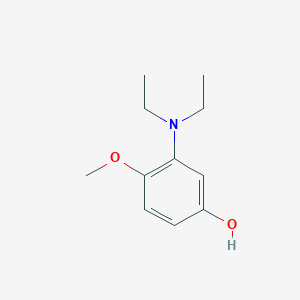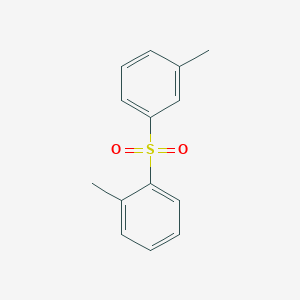![molecular formula C26H23OPS B14597107 Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- CAS No. 61173-98-6](/img/structure/B14597107.png)
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- is an organophosphorus compound with the molecular formula C26H23OPS. This compound is characterized by the presence of a phosphine oxide group, which is bonded to a diphenyl structure and a phenylthioethyl group. It is a white solid that is soluble in polar organic solvents and is used in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- can be synthesized through several methods. One common method involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . The reaction proceeds as follows:
(C2H5O)2P(O)H+3C6H5MgBr→(C6H5)2P(O)MgBr+C2H5OMgBr
(C6H5)2P(O)MgBr+HCl→(C6H5)2P(O)H+MgBrCl
Alternatively, it can be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions, such as Buchwald-Hartwig coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, thionyl chloride, and DIBAH (diisobutylaluminum hydride). The reactions are typically carried out under controlled conditions, such as inert atmospheres and specific temperature ranges.
Major Products Formed
The major products formed from these reactions include diphenylphosphine oxides, secondary phosphines, and various organophosphorus compounds .
科学研究应用
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- has several scientific research applications, including:
Biology: The compound is used in the synthesis of biologically active molecules and as a ligand in various biochemical studies.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism by which phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- exerts its effects involves its ability to act as a ligand and participate in various chemical reactions. The molecular targets and pathways involved include the formation of reactive intermediates and the stabilization of transition states in catalytic processes.
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the phenylthioethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the phenylthioethyl group.
Ethyldiphenylphosphine: Contains an ethyl group instead of the phenylthioethyl group.
Uniqueness
Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]- is unique due to the presence of the phenylthioethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications.
属性
CAS 编号 |
61173-98-6 |
|---|---|
分子式 |
C26H23OPS |
分子量 |
414.5 g/mol |
IUPAC 名称 |
(2-diphenylphosphoryl-2-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C26H23OPS/c27-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)26(21-22-13-5-1-6-14-22)29-25-19-11-4-12-20-25/h1-20,26H,21H2 |
InChI 键 |
JLGVLUVADLHAHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3,4-Dichloro-9-methyl-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14597029.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)
![(4aS,10bR)-2,3,4a,5,6,10b-Hexahydrobenzo[f]quinoline-4(1H)-carbonitrile](/img/structure/B14597036.png)

stannane](/img/structure/B14597048.png)

![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)



![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)
